molecular formula C22H24N2O4S B2784860 4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 862738-82-7

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2784860
CAS No.: 862738-82-7
M. Wt: 412.5
InChI Key: SJINKGPHTNBYNZ-UHFFFAOYSA-N
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Description

The compound 4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring:

  • 4-Methylbenzenesulfonyl group at position 4 (electron-withdrawing, enhances stability).
  • 3-Methylphenyl group at position 2 (moderate steric bulk, hydrophobic).
  • Oxolan-2-ylmethylamine at position 5 (improves solubility via cyclic ether functionality).

While direct biological data for this compound are unavailable in the provided evidence, structurally related analogues exhibit cytotoxicity, enzyme inhibition, or receptor antagonism .

Properties

IUPAC Name

2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-15-8-10-19(11-9-15)29(25,26)22-21(23-14-18-7-4-12-27-18)28-20(24-22)17-6-3-5-16(2)13-17/h3,5-6,8-11,13,18,23H,4,7,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJINKGPHTNBYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of the tetrahydrofuran-2-ylmethyl precursor. This precursor is then reacted with m-tolyl and tosylated oxazole intermediates under specific conditions to yield the final product. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with new functional groups replacing the tosyl group.

Scientific Research Applications

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Impact of Sulfonyl Group Substitution

  • Target Compound : The 4-methylbenzenesulfonyl group provides moderate electron-withdrawing effects and lipophilicity, balancing stability and membrane permeability.
  • Cytotoxicity in Daphnia magna was observed for 4-chlorophenylsulfonyl derivatives .
  • Unsubstituted Benzenesulfonyl () : Lacks steric/electronic modulation from methyl or chloro groups, possibly leading to weaker target interactions.

Role of Position 2 Substituents

  • 3-Methylphenyl (Target) : Hydrophobic and sterically bulky, likely contributing to target binding via π-π interactions.

Amine Substituent at Position 5

  • Oxolan-2-ylmethyl (Target) : The oxolane (tetrahydrofuran) ring enhances solubility via ether oxygen and may improve blood-brain barrier penetration .
  • Morpholinylpropyl () : Morpholine increases hydrophilicity and hydrogen-bond acceptor capacity, beneficial for aqueous solubility.

Biological Activity

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that incorporates an oxazole ring, a sulfonamide group, and an oxolan (tetrahydrofuran) moiety. These structural components may contribute to its biological activities through various mechanisms of action.

Property Details
IUPAC Name This compound
Molecular Formula C22H24N2O4S
Molecular Weight 396.50 g/mol
CAS Number 862738-69-0

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzenesulfonamide derivatives possess high bacteriostatic activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Key Findings

  • Bacteriostatic Effects : Compounds similar to the target compound demonstrated low minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against methicillin-resistant S. aureus (MRSA) and methicillin-sensitive strains .
  • Biofilm Inhibition : Some derivatives effectively inhibited biofilm formation by MRSA, suggesting potential use in treating persistent infections .

Anticancer Activity

The anticancer potential of compounds with similar structures has been explored in various studies. For example, certain oxazole derivatives have shown selective cytotoxicity against cancer cell lines.

Case Studies

  • Cytotoxicity Assays : Compounds exhibiting structural similarity have been tested against human cancer cell lines, including breast and colon cancer cells. Results indicated significant cytotoxic effects with IC50 values in the nanomolar range .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : It could interact with specific receptors or proteins, altering cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique features and potential advantages of this compound.

Compound Activity Profile
N-(benzenesulfonyl)-3-cyclohexylpropanamideHigh bacteriostatic activity against Gram-positive bacteria (MIC: 8 µg/mL)
N-(tetrahydrofuran-2-ylmethyl)-benzothiazolePotent anticancer activity in breast cancer cell lines (IC50: <10 nM)

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